

# Thermochemical Profile of Rubidium Chromate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rubidium chromate

Cat. No.: B082947

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This technical guide provides a comprehensive overview of the core thermochemical data for **rubidium chromate** ( $\text{Rb}_2\text{CrO}_4$ ). The information is compiled from established scientific literature, with a focus on quantitative data, experimental methodologies, and the fundamental thermodynamic relationships.

## Core Thermochemical Data

The following tables summarize the key thermochemical properties of **rubidium chromate**. The primary source for this data is the calorimetric study conducted by O'Hare and Johnson in 1985, which remains a cornerstone in the thermochemistry of this compound.

### Standard Molar Thermodynamic Properties at 298.15 K

Property	Symbol	Value	Units
Enthalpy of Solution	$\Delta H^\circ_{\text{sol}}$	$25.99 \pm 0.06$	$\text{kJ}\cdot\text{mol}^{-1}$
Enthalpy of Formation	$\Delta H^\circ_f$	$-1410.76 \pm 1.90$	$\text{kJ}\cdot\text{mol}^{-1}$
Entropy	$S^\circ$	$216 \pm 4$	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$
Gibbs Free Energy of Formation	$\Delta G^\circ_f$	$-1316.9 \pm 4.1$	$\text{kJ}\cdot\text{mol}^{-1}$

Note: The Gibbs free energy of formation was calculated using the equation  $\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ_f$ , where  $T = 298.15$  K. The standard entropy of formation ( $\Delta S^\circ_f$ ) was determined from the standard molar entropies of  $\text{Rb}_2\text{CrO}_4(\text{s})$ ,  $\text{Rb}(\text{s})$ ,  $\text{Cr}(\text{s})$ , and  $\text{O}_2(\text{g})$ .

## High-Temperature Properties and Phase Transitions

Property	Temperature (K)	Enthalpy Change ( $\text{kJ}\cdot\text{mol}^{-1}$ )
$\alpha$ to $\beta$ Transition	998	$5.48 \pm 0.50$
Melting	1261	$31.46 \pm 0.80$

High-temperature enthalpy increments and heat capacities for **rubidium chromate** have been determined up to 1400 K.

## Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric measurements. While the specific operational parameters from the original study by O'Hare and Johnson are not fully detailed in publicly available abstracts, the methodologies employed are standard techniques in thermochemistry.

## Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of **rubidium chromate** was likely determined using solution calorimetry. This method involves measuring the heat change when the compound and its constituent elements (or simpler compounds of known enthalpy of formation) are dissolved in a suitable solvent.

General Workflow:

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by a calibration experiment, often involving the dissolution of a substance with a well-known enthalpy of solution, such as potassium chloride (KCl) in water.
- **Sample Preparation:** A precisely weighed sample of high-purity **rubidium chromate** is sealed in a glass ampoule.

- **Dissolution:** The ampoule is submerged in a reaction vessel containing the solvent (e.g., an aqueous solution) within the calorimeter. Once thermal equilibrium is reached, the ampoule is broken, and the heat of solution is measured by the temperature change of the system.
- **Thermochemical Cycle:** A series of dissolution experiments are performed for rubidium, chromium, and a suitable chromium compound (like chromic acid) in the same solvent. By applying Hess's Law to the thermochemical cycle, the enthalpy of formation of **rubidium chromate** can be calculated.

## High-Temperature Drop Calorimetry for Enthalpy Increments

Enthalpy increments at elevated temperatures are typically measured using drop calorimetry.

General Workflow:

- **Sample Encapsulation:** A sample of **rubidium chromate** is sealed in an inert capsule (e.g., platinum).
- **Heating:** The capsule is heated to a precise, high temperature in a furnace.
- **Calorimeter:** A receiving calorimeter, often an isoperibol or isothermal type, is maintained at a known, stable temperature (e.g., 298.15 K).
- **Dropping:** The heated capsule is dropped into the calorimeter, and the resulting temperature change is measured.
- **Enthalpy Calculation:** The heat evolved from the cooling of the sample and capsule to the calorimeter's temperature is used to calculate the enthalpy increment of the sample from the initial high temperature to the final calorimeter temperature. This process is repeated for various initial temperatures to determine the high-temperature heat capacity.

## Determination of Standard Molar Entropy

The standard molar entropy of **rubidium chromate** was estimated based on its solubility, the standard enthalpy of solution, and an estimated activity coefficient.

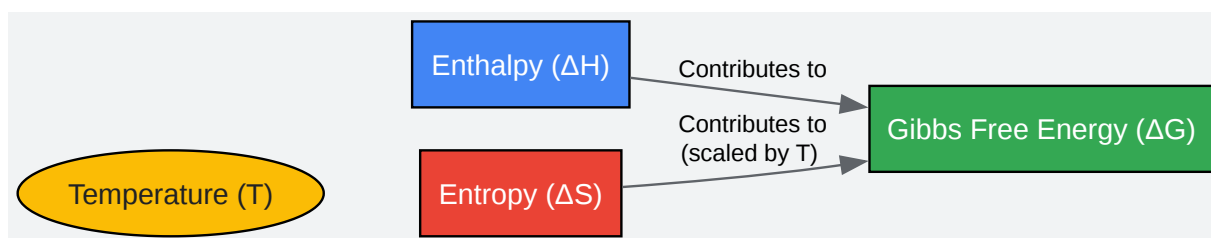
#### General Workflow:

- **Solubility Measurement:** The solubility of **rubidium chromate** in a solvent (typically water) is determined at a specific temperature.
- **Thermodynamic Relationship:** The Gibbs free energy of solution ( $\Delta G^\circ_{\text{sol}}$ ) is calculated from the solubility product constant ( $K_{\text{sp}}$ ), which is derived from the solubility data.
- **Entropy of Solution Calculation:** The entropy of solution ( $\Delta S^\circ_{\text{sol}}$ ) is then calculated using the relationship  $\Delta G^\circ_{\text{sol}} = \Delta H^\circ_{\text{sol}} - T\Delta S^\circ_{\text{sol}}$ , where  $\Delta H^\circ_{\text{sol}}$  is the experimentally determined enthalpy of solution.
- **Standard Molar Entropy Calculation:** The standard molar entropy of the solid is then derived from the entropy of solution and the known standard molar entropies of the aqueous ions.

## Visualizations

### Relationship of Core Thermochemical Properties

The fundamental relationship between enthalpy, entropy, and Gibbs free energy is described by the Gibbs free energy equation. This relationship is crucial for understanding the spontaneity of chemical reactions and phase transitions.



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- To cite this document: BenchChem. [Thermochemical Profile of Rubidium Chromate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082947#thermochemical-data-for-rubidium-chromate\]](https://www.benchchem.com/product/b082947#thermochemical-data-for-rubidium-chromate)

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)